(R)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid
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Overview
Description
®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a propanoic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Propanoic Acid Group: The propanoic acid group can be introduced through a series of reactions, including alkylation and subsequent oxidation.
Industrial Production Methods
Industrial production methods for ®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: This method allows for better control over reaction parameters and can lead to more efficient production.
Catalytic Processes: Catalysts may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **®-4,4-Difluoropyrrolidin-2-yl)methanol
- **®-4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
Uniqueness
®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid is unique due to the presence of both fluorine atoms and the propanoic acid group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11F2NO2 |
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Molecular Weight |
179.16 g/mol |
IUPAC Name |
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)3-5(10-4-7)1-2-6(11)12/h5,10H,1-4H2,(H,11,12)/t5-/m1/s1 |
InChI Key |
ZQPVXXUOCLWIJM-RXMQYKEDSA-N |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CCC(=O)O |
Canonical SMILES |
C1C(NCC1(F)F)CCC(=O)O |
Origin of Product |
United States |
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